molecular formula C21H16N6O3 B5148619 N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B5148619
M. Wt: 400.4 g/mol
InChI Key: XWNQGQICILGKCQ-UHFFFAOYSA-N
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Description

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a pyrazole and pyridazine moiety linked to a benzodioxole carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Synthesis of the pyridazine ring: This involves the reaction of hydrazine with 1,4-diketones or α,β-unsaturated carbonyl compounds.

    Coupling of the pyrazole and pyridazine rings: This step often utilizes palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

    Formation of the benzodioxole carboxamide: This can be synthesized by reacting catechol with chloroformates followed by amidation with the appropriate amine

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole moiety, in particular, may contribute to enhanced binding affinity and specificity for certain molecular targets .

Properties

IUPAC Name

N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O3/c28-21(14-2-7-17-18(12-14)30-13-29-17)24-16-5-3-15(4-6-16)23-19-8-9-20(26-25-19)27-11-1-10-22-27/h1-12H,13H2,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNQGQICILGKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)NC4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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